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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the genetic variants of the ORAI1 gene and

their association with distinct channelopathies. ORAI1, a critical component of the Ca2+

release-activated Ca2+ (CRAC) channel, plays a pivotal role in store-operated calcium entry

(SOCE), a fundamental process in cellular signaling. Mutations in ORAI1 can lead to either

loss-of-function or gain-of-function of the channel, resulting in a spectrum of human diseases.

This document details the molecular basis of these channelopathies, summarizes key

quantitative data related to ORAI1 variants, provides detailed experimental protocols for their

characterization, and visualizes the intricate signaling pathways and experimental workflows.

The STIM1-ORAI1 Signaling Pathway and
Channelopathies
The activation of ORAI1 is intricately linked to the stromal interaction molecule 1 (STIM1), a

Ca2+ sensor in the endoplasmic reticulum (ER). Depletion of Ca2+ from the ER triggers a

conformational change in STIM1, causing it to oligomerize and translocate to ER-plasma

membrane junctions. At these junctions, STIM1 directly interacts with and activates ORAI1

channels, leading to a sustained influx of extracellular Ca2+ into the cell. This process, known

as store-operated calcium entry (SOCE), is crucial for a multitude of cellular functions, including

immune cell activation, muscle contraction, and gene expression.[1][2]
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Genetic mutations in ORAI1 disrupt this tightly regulated process, leading to two main

categories of channelopathies:

Loss-of-Function (LoF) Mutations: These mutations, typically autosomal recessive, result in

non-functional or absent ORAI1 protein, leading to abolished SOCE.[3][4] This causes a

severe combined immunodeficiency (SCID)-like disease known as CRAC channelopathy.

Patients with CRAC channelopathy suffer from recurrent infections, autoimmunity, muscular

hypotonia, and ectodermal dysplasia.[5][6][7]

Gain-of-Function (GoF) Mutations: These mutations, generally autosomal dominant, lead to

constitutively active ORAI1 channels, resulting in excessive Ca2+ influx independent of ER

store depletion.[6][8] This leads to a spectrum of overlapping disorders, including Tubular

Aggregate Myopathy (TAM) and Stormorken syndrome.[7][9] These conditions are

characterized by progressive muscle weakness, the formation of tubular aggregates in

muscle fibers, and in the case of Stormorken syndrome, thrombocytopenia, and other

systemic features.[6][8]

Quantitative Data on ORAI1 Genetic Variants
The functional consequences of ORAI1 mutations have been quantified through various

experimental techniques, primarily electrophysiology and calcium imaging. The following tables

summarize key quantitative data for several well-characterized ORAI1 variants.

Table 1: Electrophysiological Data for ORAI1 Variants
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Mutation Type of Mutation
I_CRAC Current
Density (pA/pF)

Key Findings

Wild-Type -

-2.5 ± 0.4

(endogenous) to -4.23

± 0.79

(overexpressed)[5][10]

Normal store-operated

Ca2+ current.

R91W Loss-of-Function -0.41 ± 0.06[5]

Complete abrogation

of CRAC channel

function, leading to

SCID.[5]

G98R Loss-of-Function
Not specified, but

abolishes SOCE[2]

Abolished ORAI1

protein expression

and SOCE.[2]

V181SfsX8 Loss-of-Function
Not specified, but

abolishes SOCE[2]

Suppressed ORAI1

protein expression

and SOCE.[2]

L194P Loss-of-Function
Not specified, but

abolishes SOCE[2]

Suppressed ORAI1

protein expression

and SOCE.[2]

G98S Gain-of-Function
Constitutively

permeable[4][11]

Generates

constitutively

permeable ORAI1

channels.[4][11]

V107M Gain-of-Function

Constitutively active,

larger STIM1-gated

currents[3][12]

Generates

constitutively

permeable channels

and alters channel

selectivity.[3][12]

T184M Gain-of-Function
Larger STIM1-gated

currents[3][12]

Alters channel

permeability only in

the presence of

STIM1.[3][11][12]
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L138F Gain-of-Function
Constitutive current of

-3 to -5 pA/pF[13]

STIM1-independent

Ca2+ entry.[8][13]

P245L Gain-of-Function

Not constitutively

active, but suppresses

slow Ca2+-dependent

inactivation[14]

Functions as a gain-

of-function by

prolonging channel

activation.[14]

Table 2: Calcium Influx Data for ORAI1 Variants
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Mutation
Type of
Mutation

Constitutive
Ca2+ Influx

Store-
Operated Ca2+
Entry (SOCE)

Key Findings

Wild-Type - No Normal

Tightly regulated

Ca2+ entry upon

store depletion.

R91W Loss-of-Function No Abolished

Complete loss of

store-operated

Ca2+ influx.[5]

G98S Gain-of-Function Yes Increased

Spontaneous

Ca2+ entry

without store

depletion.[8]

V107M Gain-of-Function Yes Increased

Increased basal

and store-

operated Ca2+

entry.[3][12]

T184M Gain-of-Function No (or minimal) Increased

Significantly

increased SOCE

upon store

depletion.[4]

L138F Gain-of-Function Yes -

STIM1-

independent

Ca2+ influx.[8]

[13]

P245L Gain-of-Function No Prolonged

Slower

inactivation leads

to enhanced

Ca2+ entry.[14]

Experimental Protocols
Site-Directed Mutagenesis of ORAI1
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The introduction of specific mutations into the ORAI1 cDNA is essential for studying the

functional consequences of genetic variants. The QuikChange™ Site-Directed Mutagenesis Kit

is a commonly used method.[15][16][17][18][19]

Principle: This method utilizes a pair of complementary mutagenic primers to introduce the

desired mutation into a plasmid containing the wild-type ORAI1 cDNA. A high-fidelity DNA

polymerase amplifies the entire plasmid, incorporating the primers and the mutation. The

parental, non-mutated DNA is then digested with the DpnI restriction enzyme, which specifically

targets methylated DNA (prokaryotic-derived). The newly synthesized, mutated plasmid

remains unmethylated and is thus resistant to digestion.

Protocol:

Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases in

length, containing the desired mutation in the center. The primers should have a melting

temperature (Tm) of ≥78°C.

PCR Amplification:

Set up a PCR reaction containing the wild-type ORAI1 plasmid, the mutagenic primers,

dNTPs, reaction buffer, and a high-fidelity DNA polymerase (e.g., PfuTurbo).

Perform thermal cycling, typically consisting of an initial denaturation step, followed by 18-

25 cycles of denaturation, annealing, and extension, and a final extension step.

DpnI Digestion: Add DpnI restriction enzyme directly to the PCR product and incubate at

37°C for 1 hour to digest the parental methylated DNA.

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

Selection and Sequencing: Plate the transformed cells on an appropriate antibiotic selection

plate. Isolate plasmid DNA from the resulting colonies and verify the presence of the desired

mutation by DNA sequencing.

Whole-Cell Patch-Clamp Electrophysiology for I_CRAC
Recording
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This technique allows for the direct measurement of the Ca2+ current (I_CRAC) flowing

through ORAI1 channels in the plasma membrane of a single cell.

Principle: A glass micropipette with a very small tip opening is brought into contact with the cell

membrane. A tight seal (gigaohm seal) is formed between the pipette and the membrane. The

membrane patch under the pipette tip is then ruptured, allowing for electrical access to the

entire cell. The voltage across the cell membrane can be clamped at a specific value, and the

resulting ionic currents are measured.

Protocol:[20]

Cell Preparation: Plate cells expressing the ORAI1 variant of interest onto glass coverslips.

Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries using a

micropipette puller. The pipette tip should have a resistance of 2-5 MΩ when filled with the

internal solution.

Solutions:

External Solution (Ringer's solution): Typically contains (in mM): 135 NaCl, 4.5 KCl, 2

CaCl2, 1 MgCl2, 10 HEPES, and 10 D-glucose, adjusted to pH 7.4.

Internal (Pipette) Solution: To measure I_CRAC, a solution that chelates intracellular Ca2+

is used to passively deplete ER stores. A typical solution contains (in mM): 135 Cs-

glutamate, 8 MgCl2, 10 BAPTA (or 20 EGTA), and 10 HEPES, adjusted to pH 7.2.

Recording:

Mount the coverslip with cells onto the stage of an inverted microscope.

Lower the patch pipette onto a cell and apply gentle suction to form a gigaohm seal.

Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell

configuration.

Clamp the cell at a holding potential of 0 mV. Apply voltage ramps or steps (e.g., from -100

mV to +100 mV) to elicit and measure the inwardly rectifying I_CRAC.
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Data Analysis: Analyze the recorded currents to determine current density (pA/pF), current-

voltage (I-V) relationship, and other biophysical properties of the channel.

Fura-2 Calcium Imaging for SOCE Measurement
This method is used to measure changes in intracellular Ca2+ concentration ([Ca2+]i) in a

population of cells, providing an indirect measure of ORAI1 channel activity.[21][22][23][24]

Principle: Fura-2 AM is a cell-permeant, ratiometric fluorescent Ca2+ indicator. Once inside the

cell, esterases cleave the AM group, trapping the Fura-2 molecule. Fura-2 exhibits a shift in its

fluorescence excitation maximum from ~380 nm in the Ca2+-free form to ~340 nm in the Ca2+-

bound form, while its emission maximum remains at ~510 nm. The ratio of the fluorescence

intensity at these two excitation wavelengths is directly proportional to the [Ca2+]i.

Protocol:

Cell Preparation: Plate cells expressing the ORAI1 variant of interest onto glass-bottom

dishes or coverslips.

Dye Loading:

Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) in a physiological salt

solution (e.g., HBSS).

Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at room

temperature or 37°C.

Wash the cells with the salt solution to remove extracellular dye.

Imaging:

Mount the dish/coverslip on an inverted fluorescence microscope equipped with a

ratiometric imaging system.

Perfuse the cells with a Ca2+-free solution containing an ER Ca2+-ATPase inhibitor (e.g.,

1 µM thapsigargin) to deplete intracellular Ca2+ stores.

After store depletion, reintroduce a solution containing extracellular Ca2+ (e.g., 2 mM).
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Data Acquisition and Analysis:

Record the fluorescence intensity at 340 nm and 380 nm excitation over time.

Calculate the 340/380 nm fluorescence ratio. The increase in this ratio upon re-addition of

extracellular Ca2+ represents SOCE.

Quantify the rate and amplitude of the Ca2+ influx.

Western Blotting and Co-Immunoprecipitation for
Protein Analysis
These techniques are used to assess the expression levels of ORAI1 protein and to investigate

its interaction with STIM1.[1][25][26][27][28][29][30][31][32]

Western Blotting Protocol:

Cell Lysis: Lyse cells expressing the ORAI1 variant in a suitable lysis buffer (e.g., RIPA

buffer) containing protease inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a protein

assay (e.g., BCA assay).

SDS-PAGE: Separate the proteins by size by running a specific amount of protein lysate on

a polyacrylamide gel.

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or

nitrocellulose).

Immunoblotting:

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with a primary antibody specific for ORAI1.

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme

(e.g., HRP).
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Detection: Detect the protein bands using a chemiluminescent substrate and an imaging

system. Quantify band intensity to determine relative protein expression levels.

Co-Immunoprecipitation Protocol:

Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

Immunoprecipitation:

Incubate the cell lysate with an antibody specific for either ORAI1 or STIM1.

Add protein A/G beads to pull down the antibody-protein complex.

Washing: Wash the beads several times to remove non-specifically bound proteins.

Elution: Elute the bound proteins from the beads.

Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against

both ORAI1 and STIM1 to detect their interaction.
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Caption: The STIM1-ORAI1 signaling pathway for store-operated calcium entry.

Experimental Workflow
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Caption: Experimental workflow for characterizing genetic variants of ORAI1.

Conclusion
The study of ORAI1 genetic variants provides a clear example of how channelopathies can

arise from either the loss or gain of ion channel function. Understanding the precise molecular

mechanisms by which these mutations affect channel gating and ion permeation is crucial for

the development of targeted therapies. The experimental approaches outlined in this guide

provide a robust framework for the continued investigation of ORAI1 channelopathies and the

development of novel therapeutic strategies for these debilitating diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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